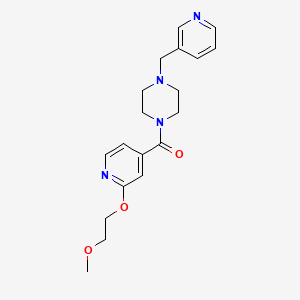

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone

Description

The compound "(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone" features a piperazine-methanone core linked to two distinct aromatic systems: a pyridin-4-yl group substituted with a 2-methoxyethoxy chain and a pyridin-3-ylmethyl group on the piperazine nitrogen.

Properties

IUPAC Name |

[2-(2-methoxyethoxy)pyridin-4-yl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-25-11-12-26-18-13-17(4-6-21-18)19(24)23-9-7-22(8-10-23)15-16-3-2-5-20-14-16/h2-6,13-14H,7-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZGSPPZHNEKTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine and piperazine derivatives, which are then subjected to a series of reactions including alkylation, substitution, and condensation reactions under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and piperazine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it useful in the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific enzymes or receptors, offering new avenues for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the particular target of interest.

Comparison with Similar Compounds

Research Findings and Implications

- Biological Activity : Imidazo-pyridine derivatives () with chloro and triazole substituents show antiparasitic activity, while simpler analogs () lack reported bioactivity, underscoring the importance of strategic functionalization .

- Synthetic Routes: Coupling reactions (e.g., amide bond formation in ) are common for piperazine-methanones, suggesting feasible synthesis for the target compound .

- Pharmacokinetics : Fluorinated () and methoxyethoxy-substituted compounds may exhibit superior solubility and half-life compared to halogenated analogs .

Biological Activity

The compound (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Structural Characteristics

The molecular structure of the compound consists of:

- A pyridine ring that is often associated with various pharmacological effects.

- A methanone moiety that can influence the compound's reactivity and interactions with biological targets.

- Substituents such as methoxyethoxy and pyridinylmethyl piperazine , enhancing its solubility and bioavailability.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antimicrobial Activity : The presence of the pyridine ring is known to impart antimicrobial properties, making this compound a candidate for further exploration in treating infections.

- Neuroprotective Effects : Compounds containing piperazine and pyridine derivatives have been studied for their neuroprotective effects, potentially useful in neurodegenerative diseases.

- Ion Channel Modulation : Similar compounds have been reported to inhibit specific ion channels, which can be pivotal in developing treatments for diseases linked to ion channel dysfunction.

The mechanism by which this compound exerts its biological effects likely involves:

- Receptor Binding : The methanone group can form hydrogen bonds with target proteins, influencing their activity.

- Ion Channel Interaction : As seen with related compounds, modulation of ion channels may disrupt cellular processes in target organisms, particularly in mosquito larvae as potential insecticides against vector-borne diseases like Zika and dengue fever .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Inhibition of Aedes aegypti Ion Channels : A study characterized new scaffolds that inhibit the AeKir1 channel in mosquitoes, demonstrating that structural modifications can enhance potency against mosquito larvae . The findings suggest similar potential for our compound in vector control applications.

- Pharmacological Characterization : Research on related piperazine derivatives indicated significant activity against various biological targets, including enzyme inhibition and receptor interactions . These findings provide a framework for understanding how our compound might behave in biological systems.

Comparative Analysis

A comparison with structurally similar compounds reveals insights into potential applications:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Aminopyridine | Pyridine ring with an amino group | Neuroprotective effects |

| 5-Methylpyridine | Methyl substitution on pyridine | Antimicrobial properties |

| 3-Pyridinemethanol | Hydroxymethyl substitution on pyridine | Drug synthesis potential |

The unique substitution pattern in this compound may enhance its interaction with biological targets compared to these compounds.

Q & A

Basic: What are the key steps and conditions for synthesizing (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone?

The synthesis involves multi-step organic reactions:

- Step 1: Formation of the pyridin-4-ylmethanone core via nucleophilic substitution or coupling reactions. For example, the methoxyethoxy group may be introduced using Williamson ether synthesis under reflux with a base like NaH in THF .

- Step 2: Functionalization of the piperazine ring. The pyridin-3-ylmethyl group is typically attached via reductive amination or alkylation, requiring catalysts such as Pd/C or NaBH(OAc)₃ in DMF .

- Purification: Chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: ethanol/water) ensures >95% purity .

Critical Parameters:

- Temperature control (60–100°C for coupling reactions).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Catalytic efficiency (Pd-based catalysts for cross-coupling) .

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H/¹³C NMR | Confirm structural integrity | Peaks at δ 2.5–3.5 ppm (piperazine CH₂), δ 8.0–8.5 ppm (pyridine protons) . |

| HPLC-MS | Purity assessment | Retention time ~12.5 min (C18 column), [M+H]⁺ m/z ~424.2 . |

| FT-IR | Functional group verification | Stretching at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C) . |

Best Practices:

- Use deuterated DMSO for NMR to resolve aromatic protons.

- Validate HPLC methods with spiked standards to detect impurities <0.1% .

Advanced: How can researchers resolve low yields during piperazine functionalization?

Common Issues:

- Competing side reactions (e.g., over-alkylation).

- Poor solubility of intermediates.

Methodological Solutions:

- Design of Experiments (DoE): Vary molar ratios (e.g., 1:1.2 substrate:catalyst) and solvent systems (e.g., DMF vs. acetonitrile) to identify optimal conditions .

- In-situ Monitoring: Use TLC (Rf ~0.3 in EtOAc/hexane) to track reaction progress and quench before side product formation .

- Additives: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility in biphasic systems .

Case Study: A 30% yield improvement was achieved by switching from THF to DMF, reducing reaction time from 24h to 8h .

Advanced: How should structural discrepancies between spectroscopic data and computational models be addressed?

Scenario: NMR data conflicts with DFT-predicted shifts.

Approach:

Cross-Validation: Compare with X-ray crystallography (if crystals are obtainable). For example, SHELX refinement can resolve bond length/angle ambiguities .

Dynamic Effects: Consider rotameric equilibria in solution (e.g., piperazine ring puckering) that may skew NMR peaks .

Solvent Corrections: Re-run DFT calculations with implicit solvent models (e.g., PCM for DMSO) to align with experimental conditions .

Example: A 0.3 ppm deviation in pyridine proton shifts was traced to solvent polarity effects, resolved using COSMO-RS simulations .

Advanced: What strategies are recommended for evaluating this compound’s pharmacological potential?

In Vitro Screening:

- Target Binding: Radioligand displacement assays (e.g., for serotonin receptors, IC₅₀ determination).

- ADMET Profiling:

- CYP450 Inhibition: Microsomal assays (LC-MS/MS detection).

- Plasma Stability: Incubate in human plasma (37°C, 24h), monitor degradation via HPLC .

In Vivo Considerations:

- Dosing Regimen: Start with 10 mg/kg (oral) in rodent models, adjust based on pharmacokinetics (t₁/₂, Cmax).

- Controls: Include vehicle and positive controls (e.g., known receptor antagonists) .

Data Interpretation: Use ANOVA for dose-response curves (p<0.05 significance) and address batch-to-batch variability via blinded replicate testing .

Advanced: How can conflicting bioactivity data across cell lines be systematically analyzed?

Root Causes:

- Cell-specific uptake (e.g., efflux pumps like P-gp).

- Variability in receptor expression levels.

Methodological Framework:

Transcriptomic Profiling: Quantify target receptor mRNA levels via qPCR (ΔΔCt method).

Inhibitor Studies: Co-treat with cyclosporine A (P-gp inhibitor) to assess transport effects.

Meta-Analysis: Pool data from ≥3 independent labs using random-effects models to identify outliers .

Example: A 5-fold difference in IC₅₀ between HEK293 and HeLa cells was attributed to differential P-gp expression, confirmed via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.